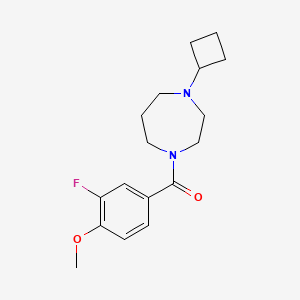

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone

描述

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a synthetic compound featuring a 1,4-diazepane scaffold substituted with a cyclobutyl group at the 4-position and a 3-fluoro-4-methoxyphenyl ketone moiety. This structure combines a conformationally flexible seven-membered diazepane ring with aromatic and aliphatic substituents, which may influence its physicochemical properties and biological activity.

属性

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O2/c1-22-16-7-6-13(12-15(16)18)17(21)20-9-3-8-19(10-11-20)14-4-2-5-14/h6-7,12,14H,2-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMQKNMWTCUSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepane ring, followed by the introduction of the cyclobutyl group. The final step involves the attachment of the 3-fluoro-4-methoxyphenyl group through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.

化学反应分析

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

科学研究应用

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Substituent Effects on Physicochemical Properties: The target compound’s 3-fluoro-4-methoxyphenyl group introduces moderate lipophilicity (estimated logP ~1.5–2.0), contrasting with the more polar tetrazole-containing analog () and the less lipophilic 4-methyl-diazepane derivative (logP 0.45, ). The fluorine atom enhances metabolic stability and membrane permeability, while the methoxy group may influence hydrogen bonding and solubility . Cyclobutyl vs.

Biological Activity and Target Selectivity: JNJ-39220675 (), a structural analog with a pyridine-fluorophenoxy group, exhibits high affinity for histamine H3 receptors, suggesting that the target compound’s phenyl-methoxy-fluoro substituents may similarly target CNS receptors. However, the absence of a pyridine moiety could alter selectivity . In contrast, the tetrazole-containing analog () may prioritize interactions with ion channels or enzymes due to the tetrazole’s acidic proton and hydrogen-bonding capacity .

Synthetic and Structural Flexibility :

- The 1,4-diazepane scaffold allows for diverse substitutions, as seen in dual orexin receptor antagonists () and sulfonamide-triazole derivatives (). The target compound’s combination of cyclobutyl and fluoromethoxyphenyl groups balances conformational flexibility with targeted steric and electronic effects .

Research Findings and Implications

- Preclinical studies on JNJ-39220675 demonstrated effective receptor blockade in primate models (), indicating a pathway for future evaluation of the target compound .

- Metabolic and Solubility Considerations : The 3-fluoro-4-methoxyphenyl group may enhance metabolic stability compared to unsubstituted phenyl analogs (), though the methoxy group could reduce aqueous solubility relative to pyridine-containing derivatives () .

生物活性

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a compound with potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H24FN3O2

- Molecular Weight : 369.4 g/mol

- CAS Number : 959740-39-7

The compound features a diazepane ring and a methanone moiety, which are significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. It is hypothesized to act as a modulator of the metabotropic glutamate receptor (mGluR), which plays a crucial role in synaptic plasticity and neurotransmission. This modulation can lead to anxiolytic and antipsychotic effects in preclinical models .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anxiolytic Activity : Studies have shown that compounds targeting mGluR can reverse amphetamine-induced hyperlocomotion in rodent models, suggesting potential anxiolytic properties .

- Antipsychotic Potential : The modulation of glutamate receptors has been linked to antipsychotic effects, making this compound a candidate for further investigation in treating schizophrenia and related disorders .

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Observed Effect |

|---|---|---|

| Anxiolytic | Rodent behavioral models | Dose-dependent reversal of hyperlocomotion |

| Antipsychotic | Pharmacological assays | Reduction in psychostimulant effects |

| Neuroprotective | Cellular assays | Protection against excitotoxicity |

Case Studies and Research Findings

- Study on Anxiolytic Effects : In a study examining the effects of mGluR5 modulators, it was found that certain structural analogs similar to this compound produced significant anxiolytic-like behavior in rodent models. These findings support the hypothesis that this compound may offer similar therapeutic benefits .

- Antipsychotic Activity : Another study highlighted the role of mGluR5 antagonists in mitigating symptoms of psychosis in animal models. The structural characteristics of this compound align with those compounds that demonstrated efficacy in these contexts .

- Neuroprotective Properties : Preliminary data suggest that compounds with similar diazepane structures can provide neuroprotection against glutamate-induced cytotoxicity in neuronal cell lines. This could indicate a broader therapeutic potential for treating neurodegenerative diseases .

常见问题

Q. Methodological Approach :

- SAR studies : Synthesize analogs (e.g., replacing -OCH3 with -OH or -CH3) and compare IC50 values in receptor-binding assays.

- Molecular docking : Use software like AutoDock Vina to predict interactions with receptor active sites (e.g., histamine H3 receptor ).

How can researchers resolve discrepancies in biological activity data across different assay systems?

Advanced Research Question

Contradictions may arise from assay conditions (e.g., pH, cell lines) or compound stability. Strategies include:

- Standardized protocols : Validate assays using positive controls (e.g., JNJ-39220675 for H3 receptor studies ).

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess degradation pathways.

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS in preclinical models (e.g., rodent or primate PET imaging ).

Example : Inconsistent IC50 values in H3 receptor assays may require re-evaluating membrane preparation methods or radioligand purity.

What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

In silico tools can predict ADME (Absorption, Distribution, Metabolism, Excretion):

- Lipophilicity : Calculate logP using software like MarvinSuite or PubChem’s XLogP3 .

- BBB permeability : Apply the Blood-Brain Barrier Penetration Model (e.g., SwissADME) based on polar surface area and molecular weight.

- CYP450 interactions : Use Schrödinger’s QikProp or similar to assess metabolic liability.

Advanced Research Question

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.

- Co-solvents : Use cyclodextrins or PEG-based formulations for parenteral administration.

- Salt formation : Screen hydrochloride or mesylate salts to improve aqueous solubility.

Validation : Measure solubility in PBS (pH 7.4) and assess bioavailability in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。